2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate
CAS No.: 696648-01-8
Cat. No.: VC11344038
Molecular Formula: C19H13F3N2O5
Molecular Weight: 406.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696648-01-8 |
|---|---|
| Molecular Formula | C19H13F3N2O5 |
| Molecular Weight | 406.3 g/mol |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)ethyl N-[4-(trifluoromethyl)benzoyl]carbamate |
| Standard InChI | InChI=1S/C19H13F3N2O5/c20-19(21,22)12-7-5-11(6-8-12)15(25)23-18(28)29-10-9-24-16(26)13-3-1-2-4-14(13)17(24)27/h1-8H,9-10H2,(H,23,25,28) |
| Standard InChI Key | ZOALQSVXNKXRMJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate is a synthetic molecule that exhibits significant potential in pharmaceutical and chemical research. Characterized by its complex structure, the compound belongs to the class of carbamates and features functional groups such as isoindolinone and trifluoromethyl phenyl moieties. These structural elements are often associated with biological activity, making the compound a candidate for various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multistep organic reactions:
-
Formation of the Isoindoline Core: A reaction between phthalic anhydride and amines forms the isoindoline dione structure.
-
Carbamate Formation: The introduction of a carbamoyl group occurs via reaction with isocyanates or carbamoyl chlorides.
-
Trifluoromethyl Group Addition: The trifluoromethyl-substituted benzoyl moiety is introduced through Friedel-Crafts acylation or similar methods.
Applications and Biological Activity
This compound is of interest due to its potential pharmacological properties:
-
Antitumor Activity:
-
Isoindolinone derivatives are known for their cytotoxicity against cancer cells.
-
The trifluoromethyl group enhances lipophilicity, aiding in cell membrane permeability.
-
-
Enzyme Inhibition:
-
Carbamates are often inhibitors of enzymes such as acetylcholinesterase, making this compound a candidate for neurological research.
-
-
Drug Design:
-
Its structural framework can serve as a scaffold for designing more potent derivatives targeting specific proteins or receptors.
-
Analytical Data
The characterization of this compound involves several techniques:
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Signals corresponding to aromatic protons, carbamate NH, and trifluoromethyl group. |
| Mass Spectrometry | Molecular ion peak at , confirming the molecular weight. |
| IR Spectroscopy | Peaks at ~1700 cm (C=O stretching) and ~3300 cm (NH stretching). |
Research Findings
Studies have highlighted the following insights:
-
The trifluoromethyl group contributes to enhanced metabolic stability.
-
The compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO).
-
Preliminary biological assays suggest selective cytotoxicity against tumor cell lines with IC values in the micromolar range.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume